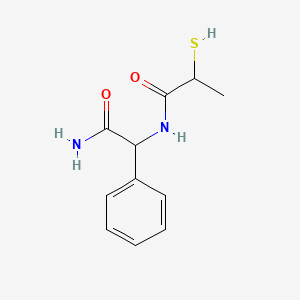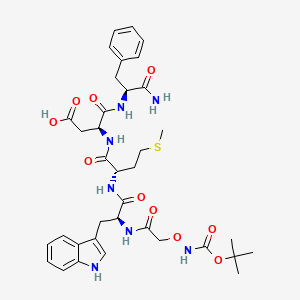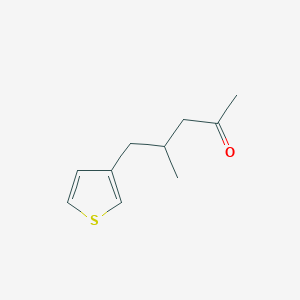
4-Methyl-5-(thiophen-3-yl)pentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-5-(thiophen-3-yl)pentan-2-one is an organic compound that belongs to the class of ketones It features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to a pentan-2-one backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(thiophen-3-yl)pentan-2-one can be achieved through several synthetic routes. One common method involves the reaction of thiophene with a suitable alkylating agent under acidic or basic conditions to introduce the 4-methylpentan-2-one moiety. Another approach is the Friedel-Crafts acylation of thiophene with 4-methylpentan-2-one in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-5-(thiophen-3-yl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methyl-5-(thiophen-3-yl)pentan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of materials with specific properties, such as conductive polymers.
Wirkmechanismus
The mechanism of action of 4-Methyl-5-(thiophen-3-yl)pentan-2-one involves its interaction with various molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the ketone group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: The parent compound, which lacks the 4-methylpentan-2-one moiety.
2-Butylthiophene: A thiophene derivative with a butyl group.
2-Octylthiophene: A thiophene derivative with an octyl group.
Uniqueness
4-Methyl-5-(thiophen-3-yl)pentan-2-one is unique due to the presence of both a thiophene ring and a ketone group, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
65857-66-1 |
|---|---|
Molekularformel |
C10H14OS |
Molekulargewicht |
182.28 g/mol |
IUPAC-Name |
4-methyl-5-thiophen-3-ylpentan-2-one |
InChI |
InChI=1S/C10H14OS/c1-8(5-9(2)11)6-10-3-4-12-7-10/h3-4,7-8H,5-6H2,1-2H3 |
InChI-Schlüssel |
BFZFSSRBKQBQNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CSC=C1)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



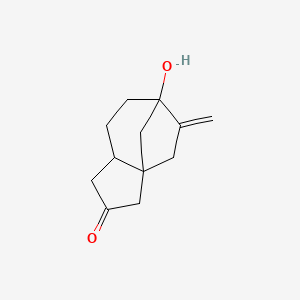
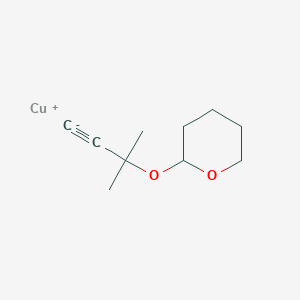
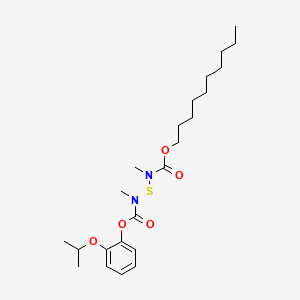
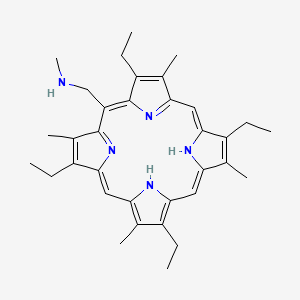
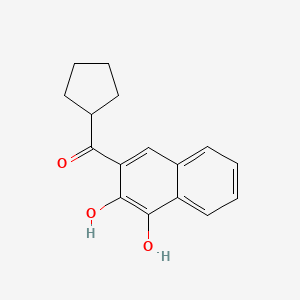
![Benzamide, N-[4-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]azo]phenyl]-](/img/structure/B14470671.png)
![7,8-Dioxabicyclo[4.2.1]nonane](/img/structure/B14470682.png)
![9-(4-Bromobutoxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14470684.png)
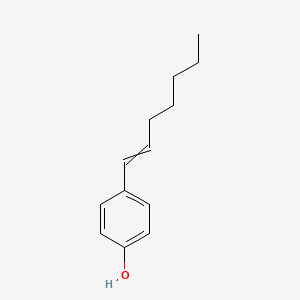
![2,6,6-Trimethyl-5-[(trimethylsilyl)oxy]heptan-3-one](/img/structure/B14470707.png)
![tert-Butyl(dimethyl)[(2-methylpent-1-en-3-yl)oxy]silane](/img/structure/B14470711.png)
